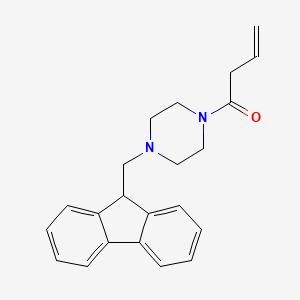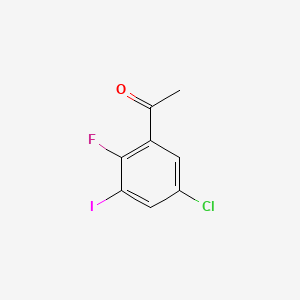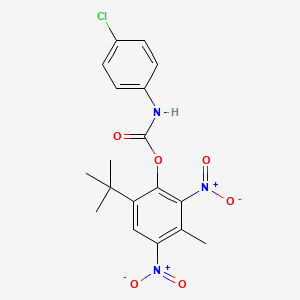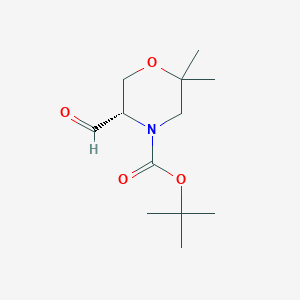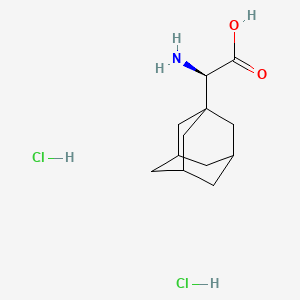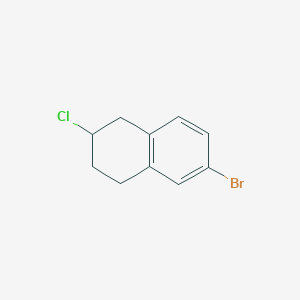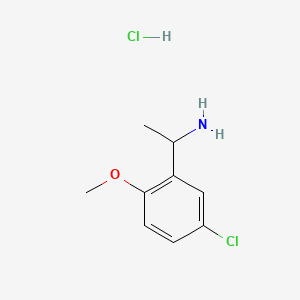![molecular formula C13H19NO2 B14024141 N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide is a benzamide derivative known for its significant biological activity. This compound is often used in scientific research due to its ability to inhibit specific enzymes and pathways, making it a valuable tool in the study of cellular processes and disease mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide is widely used in scientific research due to its ability to inhibit the MEK/ERK pathway . This pathway is crucial in cell signaling and is often implicated in cancer and other diseases. The compound is used to study:
Cellular Processes: Understanding the role of the MEK/ERK pathway in cell growth, differentiation, and apoptosis.
Disease Mechanisms: Investigating the involvement of this pathway in cancer, neurodegenerative diseases, and other conditions.
Drug Development: Serving as a lead compound for developing new therapeutic agents targeting the MEK/ERK pathway.
Mechanism of Action
N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide acts as a highly selective non-ATP-competitive inhibitor of MEK1 and MEK2 . By inhibiting these kinases, the compound effectively blocks the phosphorylation of ERK1 and ERK2, leading to impaired tumor cell growth and survival. This inhibition disrupts the MAPK signaling pathway, which is critical for cell proliferation and survival in many cancer types.
Comparison with Similar Compounds
Similar Compounds
N-(4-(quinazolin-2-yl)phenyl)benzamide: Known for its anti-angiogenesis activities.
N-(4-phenylbutyl)-3-(5-(4-(trifluoromethyl)phenyl)-2H-1,2,3-triazol-4-yl)benzamide: Exhibits potent anticancer properties.
Uniqueness
N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide is unique due to its high selectivity and potency as a MEK inhibitor. Its ability to effectively block the MEK/ERK pathway with minimal off-target effects makes it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-12(9-15)14-13(16)11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m1/s1 |
InChI Key |
IFOWNENNSNMODK-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)C[C@H](CO)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(CO)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


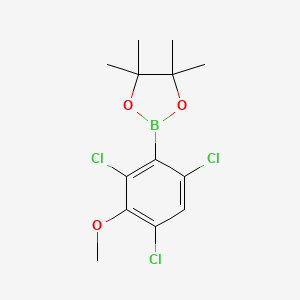
![(5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B14024069.png)
![4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine](/img/structure/B14024070.png)

